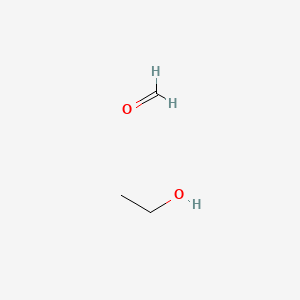
Alcoformol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alcoformol, also known as this compound, is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 76.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Applications
1. Endodontics
Alcoformol is primarily utilized in dentistry, particularly in endodontics, where it serves as an antimicrobial agent. A clinical trial assessed the effectiveness of two this compound agents (AF 8.75 and AF 3.5) in root canal treatments. The study found that these agents significantly reduced bacterial load in infected root canals, demonstrating their potential to enhance treatment outcomes in endodontic therapy .
Case Study:
- Study Title: Antimicrobial Effectiveness of this compound in Endodontic Therapy
- Methodology: Bacteriological examination of root canals treated with this compound.
- Results: Significant reduction in bacterial counts post-treatment.
2. Pulp Therapy
this compound is also used in pulp therapy as a medicament to manage pulpitis and other dental conditions. Its efficacy has been compared to traditional methods, showing promising results in reducing postoperative pain and inflammation .
Industrial Applications
1. Chemical Synthesis
In the industrial sector, this compound acts as an intermediate for synthesizing various chemical compounds. Its reactivity allows it to participate in several chemical reactions, including substitution and condensation reactions, making it valuable for producing resins and plastics.
2. Antimicrobial Products
Due to its antimicrobial properties, this compound is incorporated into disinfectants and preservatives used across multiple industries, including food preservation and healthcare settings.
Research Applications
1. Chemical Research
this compound serves as a model compound in chemical research for studying reaction mechanisms involving aldehydes and alcohols. Researchers utilize it to explore new synthetic pathways and develop novel materials.
2. Toxicological Studies
Given its formaldehyde base, this compound is often included in toxicological studies to assess the safety and environmental impact of formaldehyde-related compounds.
Data Table: Summary of Applications
Propriétés
Numéro CAS |
37328-90-8 |
|---|---|
Formule moléculaire |
C3H8O2 |
Poids moléculaire |
76.09 g/mol |
Nom IUPAC |
ethanol;formaldehyde |
InChI |
InChI=1S/C2H6O.CH2O/c1-2-3;1-2/h3H,2H2,1H3;1H2 |
Clé InChI |
GGCJLWBMJYGIRE-UHFFFAOYSA-N |
SMILES |
CCO.C=O |
SMILES canonique |
CCO.C=O |
Key on ui other cas no. |
37328-90-8 |
Synonymes |
alcoformol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















